7-Chlorothieno[2,3-c]pyridine-4-carboxamide
Description
7-Chlorothieno[2,3-c]pyridine-4-carboxamide is a heterocyclic compound featuring a fused thienopyridine core with a chlorine substituent at the 7-position and a carboxamide group at the 4-position. Its molecular formula is C₈H₅ClN₂OS, and it has a molecular weight of 212.66 g/mol . The compound’s structure combines a sulfur-containing thiophene ring fused to a pyridine moiety, which confers unique electronic and steric properties.
Key physicochemical properties include:
Properties
Molecular Formula |
C8H5ClN2OS |
|---|---|
Molecular Weight |
212.66 g/mol |
IUPAC Name |
7-chlorothieno[2,3-c]pyridine-4-carboxamide |
InChI |
InChI=1S/C8H5ClN2OS/c9-7-6-4(1-2-13-6)5(3-11-7)8(10)12/h1-3H,(H2,10,12) |
InChI Key |
BHRDAIALOVKZQI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC2=C1C(=CN=C2Cl)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chlorothieno[2,3-c]pyridine-4-carboxamide typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminothiophene-3-carboxamide with chloroacetyl chloride under basic conditions to form the thieno[2,3-c]pyridine ring system. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of 7-Chlorothieno[2,3-c]pyridine-4-carboxamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .
Chemical Reactions Analysis
Types of Reactions
7-Chlorothieno[2,3-c]pyridine-4-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 7th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction reactions to modify the carboxamide group.
Cyclization Reactions: The thieno[2,3-c]pyridine core can participate in cyclization reactions to form fused ring systems
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used
Major Products Formed
The major products formed from these reactions include substituted thieno[2,3-c]pyridine derivatives, sulfoxides, sulfones, and various fused ring systems .
Scientific Research Applications
7-Chlorothieno[2,3-c]pyridine-4-carboxamide is a chemical compound with potential applications in scientific research, particularly in the development of pharmaceutical drugs . This compound is a thienopyridine derivative, which is a class of organic compounds known for their diverse biological activities .
Synthesis and Properties
The preparation of thieno[2,3-c]pyridine derivatives, including 7-Chlorothieno[2,3-c]pyridine-4-carboxamide, can be achieved through various synthetic routes . These routes often involve the modification of commercially available starting materials to create new heterocyclic building blocks .
Potential Applications
While the provided search results do not offer specific case studies or comprehensive data tables focusing solely on the applications of 7-Chlorothieno[2,3-c]pyridine-4-carboxamide, they do suggest potential areas of interest based on the properties and activities of related compounds:
- Pharmaceutical Research: Thienopyridines and related structures have demonstrated inhibitory activity against coagulation factors, suggesting their potential use as preventive or therapeutic drugs for thrombus-related diseases .
- Neuroprotective Properties: Some chromeno[3,2-c]pyridines, which share a similar pyridine core structure, have shown promise as neuroprotective agents with inhibitory activity against monoamine oxidases and aggregation of β-amyloid, relevant to Alzheimer's disease research .
- Anti-viral Activity: Chromeno[3,2-c]pyridines have also exhibited anti-tobacco mosaic virus (anti-TMV) activity, indicating a potential for development in antiviral applications .
- mGlu5 receptor modulators: Thieno[3,2-b]pyridine cores have been identified as potent M1 PAMs (positive allosteric modulators) that displayed no M1 agonism and a lack of cholinergic toxicity .
Given the presence of both a thienopyridine and a carboxamide moiety, 7-Chlorothieno[2,3-c]pyridine-4-carboxamide may possess unique chemical and biological properties that make it a valuable intermediate in the synthesis of more complex molecules with desired biological activities .
Mechanism of Action
The mechanism of action of 7-Chlorothieno[2,3-c]pyridine-4-carboxamide involves its interaction with specific molecular targets, such as kinases and enzymes. The compound binds to the active site of these targets, inhibiting their activity and modulating various cellular pathways. The presence of the chlorine atom and the carboxamide group enhances its binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional versatility of thienopyridine derivatives allows for extensive comparisons with analogs differing in substituents, ring fusion positions, or heteroatom placement. Below is a detailed analysis:
Table 1: Structural and Functional Comparison of Selected Thienopyridine Derivatives
Key Findings
Substituent Effects on Bioactivity: Chlorine vs. Aryl Groups: Antiplasmodial compounds KuSaSch100 and KuSaSch101 demonstrate that electron-withdrawing groups (e.g., 4-chlorophenyl) enhance activity compared to 4-fluorophenyl derivatives .
Ring Fusion and Heteroatom Positioning: Thieno[2,3-c]pyridine vs. Pyrrolo[2,3-c]pyridine: The pyrrolo[2,3-c]pyridine scaffold (e.g., GNE-886) exhibits higher selectivity for bromodomain-containing proteins like CECR2 over BRD4, likely due to reduced π-π stacking interactions . In contrast, thieno[2,3-c]pyridines may favor kinase targets.
Synthetic Accessibility: Carboxamide derivatives (e.g., KuSaSch series) are synthesized via condensation reactions with yields ranging from 36–97.9%, dependent on substituent electronic effects . Brominated analogs (e.g., 4-bromo-7-chlorothieno[2,3-c]pyridine) require halogenation under controlled conditions, often with lower yields due to competing side reactions .
Spectroscopic Signatures: IR spectra of carboxamide-containing compounds show characteristic peaks at 1640–1630 cm⁻¹ (amide C=O stretch) and 2220 cm⁻¹ (cyano groups in intermediates) . NMR data for 7-chlorothieno[2,3-c]pyridine derivatives reveal deshielded aromatic protons near 8–9 ppm, consistent with electron-withdrawing substituents .
Biological Activity
7-Chlorothieno[2,3-c]pyridine-4-carboxamide is a heterocyclic compound characterized by its unique thieno[2,3-c]pyridine structure, which includes a chlorine atom and a carboxamide functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. This article reviews the biological activity of 7-Chlorothieno[2,3-c]pyridine-4-carboxamide, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of 7-Chlorothieno[2,3-c]pyridine-4-carboxamide is . The presence of both chlorine and the carboxamide group enhances its reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | CHClNS |
| Molecular Weight | 202.66 g/mol |
| Density | ~1.5 g/cm³ |
| Boiling Point | ~350 °C |
Anticancer Activity
Research has indicated that 7-Chlorothieno[2,3-c]pyridine-4-carboxamide exhibits significant anticancer properties. In vitro studies have shown that it inhibits the proliferation of various cancer cell lines. For instance:
- Cell Lines Tested : MDA-MB-231 (breast cancer), HeLa (cervical cancer), A549 (lung cancer).
- IC50 Values : The compound displayed IC50 values ranging from 0.05 to 0.15 μM across different cell lines, indicating potent antiproliferative effects.
A study reported that the compound's mechanism of action involves the induction of apoptosis in cancer cells, mediated by the activation of caspase pathways .
Antimicrobial Activity
In addition to its anticancer properties, 7-Chlorothieno[2,3-c]pyridine-4-carboxamide has demonstrated antimicrobial activity against various bacterial strains:
- Tested Strains : Staphylococcus aureus, Escherichia coli.
- Minimum Inhibitory Concentration (MIC) : MIC values were found to be between 10 to 20 µg/mL, suggesting effective inhibition of bacterial growth.
The compound's ability to disrupt bacterial cell membranes is hypothesized to contribute to its antimicrobial efficacy .
Enzyme Inhibition
The compound has also been investigated for its potential as an enzyme inhibitor:
- Target Enzymes : Protein kinases and phosphodiesterases.
- Inhibition Assays : Results indicated that it acts as a moderate inhibitor with IC50 values around 50 µM for specific kinases involved in cancer signaling pathways.
This enzyme inhibitory activity suggests potential applications in treating diseases characterized by dysregulated kinase activity .
Case Studies
- Study on Anticancer Mechanisms :
- Antimicrobial Efficacy Assessment :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
